(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one
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Description
Synthesis Analysis
The synthesis of a compound involves determining the most efficient and effective way to produce it in the laboratory. This often involves multiple steps, each of which needs to be optimized to yield the desired product. The choice of reagents, solvents, temperature, and other conditions can all affect the outcome of the synthesis.Chemical Reactions Analysis
Understanding how a compound reacts with other substances is crucial in many fields, including drug development and materials science. This can involve studying the compound’s reactivity with various reagents, as well as its behavior under different conditions (e.g., heat, light, pressure).Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions.Safety And Hazards
The safety and potential hazards of a compound are typically assessed through toxicology studies. This can involve testing the compound in cell cultures and animal models to determine its toxicity. Information about the compound’s reactivity and stability can also provide clues about its potential hazards.
Future Directions
Future research on the compound could involve further optimization of its synthesis, more detailed studies of its reactivity, and exploration of its potential applications (e.g., as a drug, a catalyst, a material).
properties
IUPAC Name |
[(3aR,4S,5R,6aS)-2-oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O5/c35-32-21-28-29(31(22-30(28)38-32)39-33(36)24-13-5-1-6-14-24)23-37-34(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28-31H,21-23H2/t28-,29-,30+,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMZGSWNSYYGM-LTXXGDHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one |
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